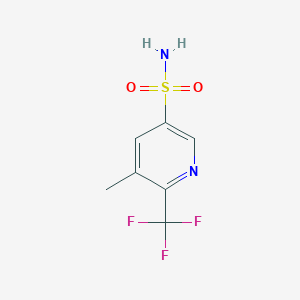

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

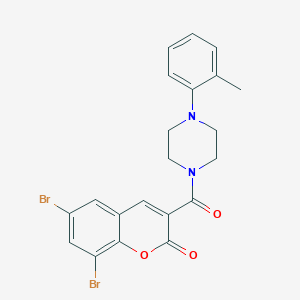

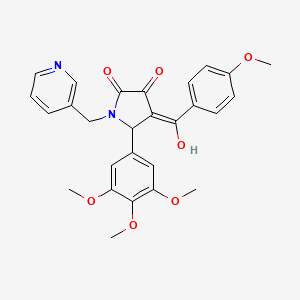

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Catalyst in Cyclization Reactions

Sulfonamides, including 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, serve as novel terminators in cationic cyclizations, facilitating the efficient formation of polycyclic systems. Such reactions have shown preferential formation of pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation, suggesting their utility in synthetic organic chemistry for constructing complex molecular architectures (Haskins & Knight, 2002).

Influence on Electronic Properties

Research has highlighted the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The inclusion of sulfonamide groups has been shown to alter sigma-bonding and improve retro-pi-bonding, which significantly impacts the stability and electronic structure of the resulting complexes, demonstrating the sulfonamide group's role in modifying the electronic properties of molecular systems (Edder et al., 2000).

Antimicrobial Activity

The development of new heterocycles based on sulfonamide structures has been explored for antimicrobial applications. For instance, sulfonamide derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains, showcasing the potential of sulfonamide-based compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Drug Delivery Systems

Sulfonamides have been investigated for their use in drug delivery systems, particularly for targeted therapy in diseases like inflammatory bowel disease. Compounds like Sulfasalazine, which involves a sulfonamide moiety, have been studied for their mechanism of action and potential benefits over traditional treatment methods, including reduced side effects and improved site-specific drug release (Brown et al., 1983).

Environmental Impact and Exposure

Studies on perfluorinated alkyl sulfonamides, closely related to this compound, have examined their occurrence in indoor and outdoor environments, highlighting the potential for human exposure through air and dust. These investigations provide crucial insights into the environmental persistence and human health implications of sulfonamide-based compounds (Shoeib et al., 2005).

Wirkmechanismus

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of active agrochemical and pharmaceutical ingredients .

Mode of Action

Compounds containing a trifluoromethyl group are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.

Pharmacokinetics

The compound’s molecular weight is 24020 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide. For instance, the success of Suzuki–Miyaura (SM) cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-2-5(15(11,13)14)3-12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWZWXPDUCRRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)

![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2866814.png)